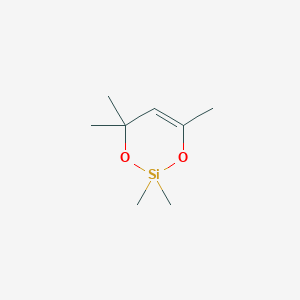
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline is a unique organosilicon compound characterized by its distinctive structure, which includes a dioxasiline ring with multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline typically involves the reaction of a suitable silane precursor with a diol under controlled conditions. One common method is the reaction of trimethylsilyl chloride with a diol in the presence of a base, such as triethylamine, to form the dioxasiline ring. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized organosilicon compounds.
Aplicaciones Científicas De Investigación
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: It is used in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline exerts its effects involves interactions with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways related to its applications. For example, in materials science, it can enhance the properties of polymers by providing stability and flexibility.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4,6-Pentamethylheptane: Another organosilicon compound with a similar structure but different functional groups.
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasilane: A closely related compound with slight variations in its molecular structure.
Uniqueness
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline is unique due to its specific arrangement of methyl groups and the presence of the dioxasiline ring. This structure imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
65738-80-9 |
|---|---|
Fórmula molecular |
C8H16O2Si |
Peso molecular |
172.30 g/mol |
Nombre IUPAC |
2,2,4,4,6-pentamethyl-1,3,2-dioxasiline |
InChI |
InChI=1S/C8H16O2Si/c1-7-6-8(2,3)10-11(4,5)9-7/h6H,1-5H3 |
Clave InChI |
FRUNFYRFWFDMBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(O[Si](O1)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


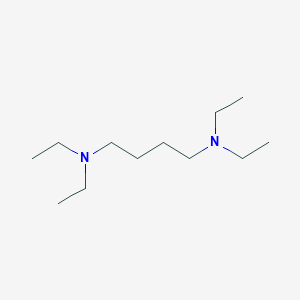
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)
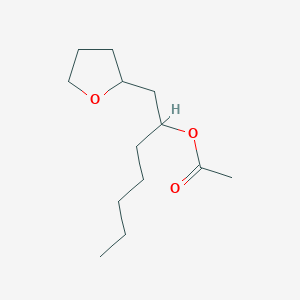
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)
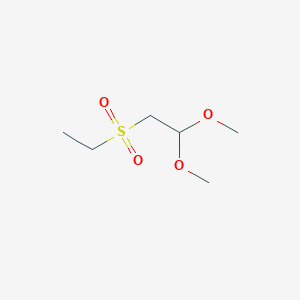
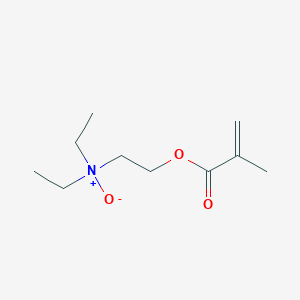
![(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14471603.png)
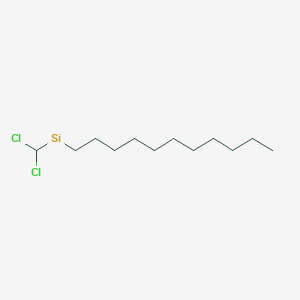
![Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate](/img/structure/B14471617.png)
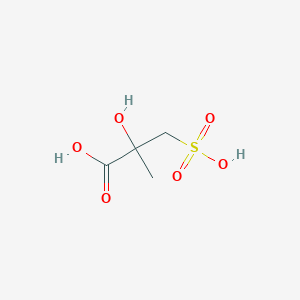
![5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14471638.png)
![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)

![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)
